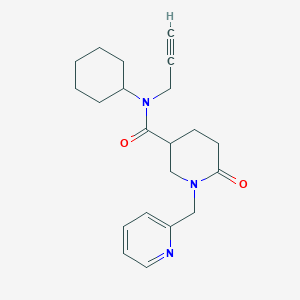
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic effects in cancer treatment, particularly in targeting cancer cells with abnormal ribosome biogenesis.
Aplicaciones Científicas De Investigación
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to selectively target cancer cells with abnormal ribosome biogenesis, leading to cell death. This compound has been tested in various cancer cell lines, including breast, ovarian, and pancreatic cancer, and has shown promising results in preclinical studies.
Mecanismo De Acción
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a decrease in ribosome biogenesis and a subsequent decrease in protein synthesis. Cancer cells with abnormal ribosome biogenesis are particularly sensitive to this compound, as they rely heavily on ribosome biogenesis for their survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This can lead to a decrease in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is that it has shown promising results in preclinical studies, making it a viable option for further research. Another advantage is that it has a well-defined mechanism of action, making it easier to study. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results. Another limitation is that it may not be effective in all cancer types, making it important to identify which cancer types are most sensitive to this compound.
Direcciones Futuras
There are several future directions for N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide research. One direction is to further investigate its potential therapeutic effects in cancer treatment, particularly in combination with other therapies. Another direction is to identify biomarkers that can predict which cancer types are most sensitive to this compound. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, there is a need for the development of more specific inhibitors of RNA polymerase I transcription, which could lead to more effective and targeted cancer treatments.
Conclusion
This compound is a small molecule inhibitor of RNA polymerase I transcription that has shown promising results in preclinical studies for its potential therapeutic effects in cancer treatment. It selectively targets cancer cells with abnormal ribosome biogenesis, leading to cell death. This compound has a well-defined mechanism of action and has been optimized for high yields and purity in laboratory experiments. While there are limitations to its use, such as off-target effects and potential ineffectiveness in certain cancer types, there are also many future directions for research that could lead to more effective and targeted cancer treatments.
Propiedades
IUPAC Name |
N-cyclohexyl-6-oxo-N-prop-2-ynyl-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-14-24(19-9-4-3-5-10-19)21(26)17-11-12-20(25)23(15-17)16-18-8-6-7-13-22-18/h1,6-8,13,17,19H,3-5,9-12,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWHUXSOHUECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854291.png)
![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)
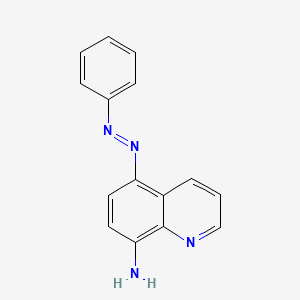

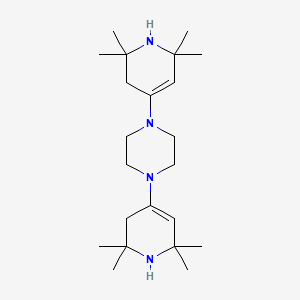
![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)
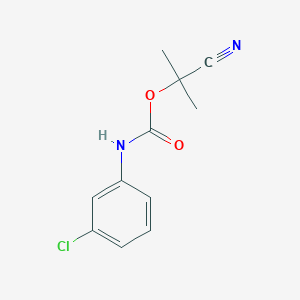
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)
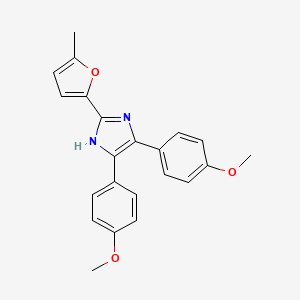
![ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3854377.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3854379.png)
![4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B3854389.png)